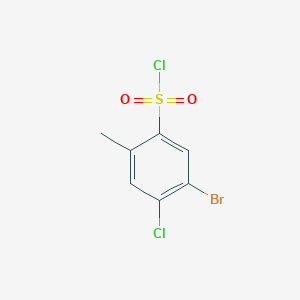

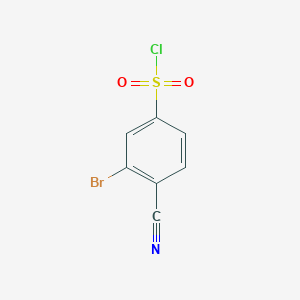

5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride

Übersicht

Beschreibung

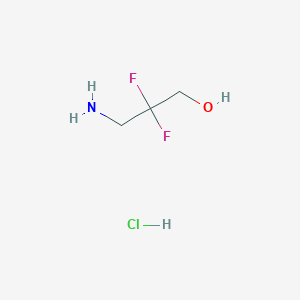

5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 1416349-30-8 . It has a molecular weight of 303.99 and is typically stored at room temperature . The compound is usually in the form of a powder .

Synthesis Analysis

The synthesis of such compounds often involves electrophilic aromatic substitution . This is a two-step mechanism where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . The aromatic ring is then regenerated from this cationic intermediate by loss of a proton .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5BrCl2O2S/c1-4-2-6(9)5(8)3-7(4)13(10,11)12/h2-3H,1H3 . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis

The principal types of reactions involving aromatic rings like this one are substitution, addition, and oxidation . The most common type is electrophilic substitution . The key step for each is the attack of an electrophile at carbon to form a cationic intermediate .Physical And Chemical Properties Analysis

This compound has a melting point of 90-91°C . It is typically stored at room temperature and is usually in the form of a powder .Wissenschaftliche Forschungsanwendungen

Synthesis of SGLT2 Inhibitors

5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride: is a key intermediate in the synthesis of SGLT2 inhibitors, which are a class of medications used for diabetes treatment . These inhibitors work by preventing glucose reabsorption in the kidneys, leading to its excretion in urine and thus lowering blood glucose levels.

Development of Antidiabetic Drugs

The compound is utilized in the development of new antidiabetic drugs. Given the rising prevalence of diabetes globally, there is a significant need for novel therapeutic agents with different mechanisms of action to better manage blood sugar levels .

Pharmaceutical Process Scale-Up

This chemical is involved in the practical process scale-up of certain pharmaceutical compounds. An example includes the manufacturing of therapeutic agents where it serves as an intermediate, demonstrating the potential for significant cost reduction and scalability in industrial applications .

Environmental Studies

In environmental chemistry, the compound could be used to study the behavior of similar organohalides in degradation processes or their potential as environmental contaminants.

Each of these applications leverages the unique chemical properties of 5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride , demonstrating its versatility and importance in various fields of scientific research. The compound’s role in the synthesis of SGLT2 inhibitors is particularly notable, as it contributes to the development of treatments for a major public health issue like diabetes .

Wirkmechanismus

Safety and Hazards

The compound is classified as dangerous, with hazard statements indicating that it causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include not breathing in dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

5-bromo-4-chloro-2-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2O2S/c1-4-2-6(9)5(8)3-7(4)13(10,11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIJZUVIOUIHQOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride | |

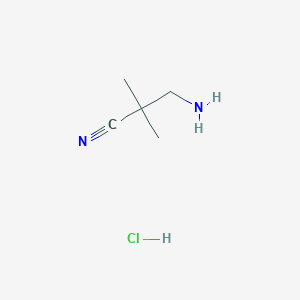

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

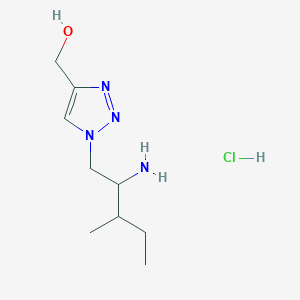

![[1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1380519.png)

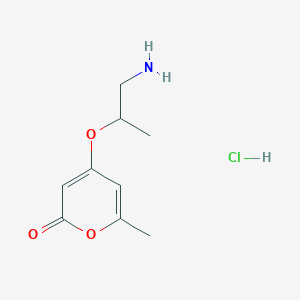

![[2,4'-Bipyridin]-3-ylmethanamine](/img/structure/B1380529.png)